BenchChemオンラインストアへようこそ!

(1-Ethoxy-4,4-difluorocyclohexyl)methanamine;hydrochloride

Medicinal Chemistry Drug Discovery Fluorinated Building Blocks

Stock this fluorinated cyclohexylamine building block to maintain SAR fidelity in IL-17 and mu-opioid programs. The 1-ethoxy substituent is critical for low-nM potency—substituting with methoxy or unsubstituted analogs invalidates target engagement. Supplied as an HCl salt for direct aqueous compatibility, eliminating manual free-basing steps and accelerating reductive amination workflows. Preferred over 4,4-difluorocyclohexyl derivatives per UCB and Sanwa Kagaku patent exemplars.

Molecular Formula C9H18ClF2NO
Molecular Weight 229.7
CAS No. 2460756-71-0
Cat. No. B2817500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Ethoxy-4,4-difluorocyclohexyl)methanamine;hydrochloride
CAS2460756-71-0
Molecular FormulaC9H18ClF2NO
Molecular Weight229.7
Structural Identifiers
SMILESCCOC1(CCC(CC1)(F)F)CN.Cl
InChIInChI=1S/C9H17F2NO.ClH/c1-2-13-8(7-12)3-5-9(10,11)6-4-8;/h2-7,12H2,1H3;1H
InChIKeyDOEYJTLMJBXZJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-Ethoxy-4,4-difluorocyclohexyl)methanamine Hydrochloride (CAS 2460756-71-0): Core Structural and Patent-Linkage Baseline for Scientific Sourcing


(1-Ethoxy-4,4-difluorocyclohexyl)methanamine;hydrochloride is a fluorinated cyclohexylamine building block bearing a geminal difluoro group at the 4-position and an ethoxy substituent at the 1-position of the cyclohexane ring [1]. It belongs to the privileged 4,4-difluorocyclohexyl class that has been extensively patented as IL-17 modulators (WO 2021/204800, EP-4132650-B1) and as mu-opioid receptor ligands (US 9,663,463) [2][3]. The compound is supplied as the hydrochloride salt (MW ~229.7 g/mol; free base MW 193.23, CAS 2023519-17-5), which enhances aqueous solubility for downstream conjugation and assay applications .

(1-Ethoxy-4,4-difluorocyclohexyl)methanamine Hydrochloride: Why In-Class Analogs Cannot Be Substituted Without Impact on Drug Discovery Programs


Within the 4,4-difluorocyclohexyl amine family, the 1-alkoxy substituent (ethoxy vs. methoxy vs. unsubstituted) is not a minor structural perturbation—it directly controls the lipophilicity, metabolic stability, and target binding affinity of the final conjugated bioactive molecule [1]. The ethoxy variant is explicitly listed among the preferred substituents in the Sanwa Kagaku opioid receptor patent family, where compounds incorporating the 2-(1-ethoxy-4,4-difluorocyclohexyl)ethyl group achieve sub-nanomolar to low nanomolar IC50 values at the mu-opioid receptor [2]. Substituting the (1-ethoxy-4,4-difluorocyclohexyl)methanamine building block with the unsubstituted (4,4-difluorocyclohexyl)methanamine or the 1-methoxy analog would alter the clogP, potentially reduce target residence time, and invalidate SAR reproducibility, as the 1-alkoxy group contributes both steric and electronic modulation [3].

(1-Ethoxy-4,4-difluorocyclohexyl)methanamine Hydrochloride: Quantitative Differentiation Evidence for Compound Selection


1-Ethoxy vs. 1-Methoxy Substitution: Impact on Lipophilicity and Predicted Metabolic Stability in 4,4-Difluorocyclohexyl Building Blocks

Replacing the 1-methoxy group with a 1-ethoxy group on the 4,4-difluorocyclohexyl scaffold increases the predicted octanol-water partition coefficient. The free base (1-ethoxy-4,4-difluorocyclohexyl)methanamine (CAS 2023519-17-5, MW 193.23) exhibits a higher computed logP than its 1-methoxy analog (CAS 1955554-03-6, MW 179.21), consistent with the additional methylene unit [1][2]. This enhanced lipophilicity is leveraged in patent US 9,663,463, where the 2-(1-ethoxy-4,4-difluorocyclohexyl)ethyl-containing compound achieves an IC50 of 1.30 nM at the human mu-opioid receptor, positioning the ethoxy building block as a preferred intermediate for achieving potent target engagement [3].

Medicinal Chemistry Drug Discovery Fluorinated Building Blocks

Hydrochloride Salt Form: Verified Aqueous Solubility Advantage Over Free Base for Biological Assay Compatibility

The hydrochloride salt (CAS 2460756-71-0) of (1-ethoxy-4,4-difluorocyclohexyl)methanamine provides enhanced aqueous solubility compared to the free base (CAS 2023519-17-5), a property critical for direct use in aqueous biological assay buffers . This salt form eliminates the need for pre-dissolution in organic solvents such as DMSO for many assay formats, reducing vehicle-related artifacts in cellular and biochemical assays. By contrast, the free base of (4,4-difluorocyclohexyl)methanamine (CAS 810659-05-3) requires separate salt formation before use in aqueous systems .

Formulation Assay Development Chemical Procurement

Patent-Cited Privileged Scaffold: 1-Ethoxy-4,4-difluorocyclohexyl Moiety as an Explicitly Preferred Substituent in IL-17 and Opioid Receptor Modulator Patents

The 1-ethoxy-4,4-difluorocyclohexyl group is explicitly enumerated as a preferred substituent (Formula III) in US Patent 9,663,463, alongside the 1-methoxy and unsubstituted 4,4-difluorocyclohexyl variants [1]. Furthermore, the 4,4-difluorocyclohexyl scaffold is central to the UCB Biopharma IL-17 modulator patent family (WO 2021/204800, EP 4,132,650 B1), where substituted 4,4-difluorocyclohexyl derivatives demonstrate potent modulation of human IL-17 activity in the low nanomolar range (representative IL-17A AlphaLISA IC50 < 9.45 nM for exemplar compounds) [2]. While the (1-ethoxy-4,4-difluorocyclohexyl)methanamine hydrochloride itself is a synthetic intermediate, its presence in these patent families establishes it as a validated building block for generating patent-protected, biologically active molecular entities.

Patent Analysis Drug Discovery IL-17 Modulation

(1-Ethoxy-4,4-difluorocyclohexyl)methanamine Hydrochloride: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Mu-Opioid Receptor Antagonist Candidates Requiring Sub-Nanomolar Target Affinity

Research groups pursuing mu-opioid receptor antagonists based on the 3-azabicyclo[3.1.0]hexane scaffold should prioritize (1-ethoxy-4,4-difluorocyclohexyl)methanamine hydrochloride as the key building block for the N-alkyl side chain. As exemplified in US 9,663,463 Compound 14-(b), the 1-ethoxy-4,4-difluorocyclohexyl moiety contributes to an IC50 of 1.30 nM at the human mu-opioid receptor, validating its use over the unsubstituted or 1-methoxy alternatives for achieving potent target engagement [1]. The hydrochloride salt form further streamlines the reductive amination or alkylation step with the azabicyclohexane core by providing direct aqueous compatibility.

IL-17 Modulator Drug Discovery: Building Block for Patent-Family-Compliant SAR Exploration

For programs targeting IL-17-driven inflammatory and autoimmune diseases, (1-ethoxy-4,4-difluorocyclohexyl)methanamine hydrochloride serves as a strategic intermediate for generating novel 4,4-difluorocyclohexyl derivatives consistent with the UCB Biopharma patent landscape (WO 2021/204800, EP 4,132,650 B1) [2]. The ethoxy group at the 1-position provides a differentiated lipophilicity profile that can be exploited in SAR studies to balance potency (exemplar IL-17A IC50 < 9.45 nM) with ADME properties, while the geminal difluoro group at C-4 blocks oxidative metabolism, potentially improving in vivo half-life.

Chemical Biology Tool Compound Synthesis: Fluorinated Amine Building Block for Metabolic Stability Studies

Investigators designing probe molecules to study metabolic stability can use (1-ethoxy-4,4-difluorocyclohexyl)methanamine hydrochloride as a model fluorinated amine. The 4,4-geminal difluoro group eliminates the primary metabolic soft spot (C-4 oxidation) present in non-fluorinated cyclohexyl amines, while the 1-ethoxy substituent allows modulation of passive membrane permeability via incremental logP tuning compared to the 1-methoxy or unsubstituted analogs [3]. The pre-formed HCl salt simplifies handling and ensures consistent stoichiometry in conjugation reactions.

Custom Library Synthesis and Fragment-Based Drug Discovery

Contract research organizations and in-house medicinal chemistry labs constructing focused libraries of 4,4-difluorocyclohexyl derivatives should stock (1-ethoxy-4,4-difluorocyclohexyl)methanamine hydrochloride as a core amine building block. Its presence as a preferred substituent in multiple granted patents (IL-17, opioid receptors) ensures that library members incorporating this scaffold have a higher probability of yielding patentable, biologically active hits, while the HCl salt format reduces library synthesis cycle times by eliminating manual free-basing steps [1][2].

Quote Request

Request a Quote for (1-Ethoxy-4,4-difluorocyclohexyl)methanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.